

Part 1: Chemical Identity & Physiochemical Profile[3]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzyl alcohol

CAS No.: 40870-59-5

Cat. No.: B1583614

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4-Methyl-3-nitrobenzyl alcohol is a bifunctional aromatic building block characterized by a benzyl alcohol core substituted with a methyl group at the para position and a nitro group at the meta position relative to the hydroxymethyl moiety. Its specific substitution pattern renders it a critical intermediate in the synthesis of polysubstituted anilines, heterocycles (quinazolines, indoles), and pharmacophore linkers.

Core Data Table

Property	Specification
CAS Number	40870-59-5
IUPAC Name	(4-Methyl-3-nitrophenyl)methanol
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Appearance	Pale yellow to orange crystalline solid
Melting Point	39–43 °C
Boiling Point	~195 °C (at 20 mmHg)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water
pKa (Calculated)	~14.8 (Alcohol -OH)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of **4-Methyl-3-nitrobenzyl alcohol** is most reliably achieved through the chemoselective reduction of its oxidized precursors. Direct nitration of 4-methylbenzyl alcohol is not recommended due to poor regioselectivity and the risk of oxidizing the alcohol functionality under nitrating conditions.

Primary Route: Reduction of 4-Methyl-3-nitrobenzoic Acid

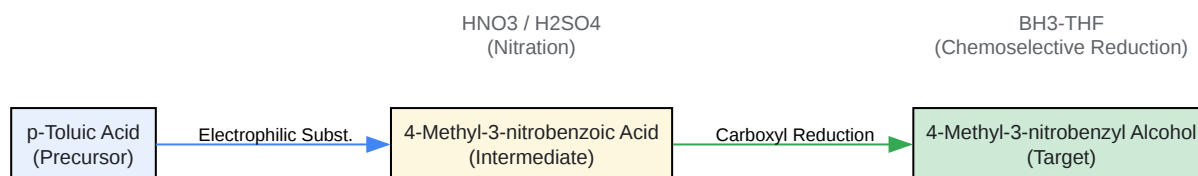
This route offers the highest regiochemical fidelity because the precursor (4-methyl-3-nitrobenzoic acid) is easily synthesized via the nitration of p-toluic acid, where the carboxyl group directs the nitro group to the desired meta position.

Protocol: Borane-Mediated Reduction Rationale:^[2] Borane-THF (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation because it rapidly reduces carboxylic acids to alcohols while leaving the nitro group intact at low temperatures. LiAlH₄ poses a higher risk of reducing the nitro group to an azo- or amino- species.

Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
- Dissolution: Charge 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0 °C.
- Addition: Dropwise add BH₃·THF complex (1.0 M solution, 1.2 eq) over 30 minutes. Evolution of hydrogen gas will be observed.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
- Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 minutes.
- Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[3] NaHCO₃ and Brine. Dry over Na₂SO₄.^[4]
- Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if high purity (>99%) is required.

Visual Workflow: Synthesis Pathway



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Caption: Chemoselective synthesis pathway avoiding nitro-group reduction.

Part 3: Functionalization & Reactivity Profile

The versatility of CAS 40870-59-5 stems from its ability to function as a "switchable" scaffold. The alcohol handle allows for attachment to larger pharmacophores, while the nitro group

serves as a latent amine for subsequent cyclization or cross-coupling.

Oxidation to Aldehyde (Swern or PCC)

Converting the alcohol to 4-methyl-3-nitrobenzaldehyde is critical for reductive amination reactions.

- Reagents: Oxalyl chloride/DMSO (Swern) is superior to PCC/PDC to avoid heavy metal contamination in pharma intermediates.
- Application: Synthesis of Styryl-based kinase inhibitors via Wittig olefination.

Conversion to Benzyl Halides

Transformation to 4-methyl-3-nitrobenzyl bromide (using PBr_3) or chloride (using SOCl_2).

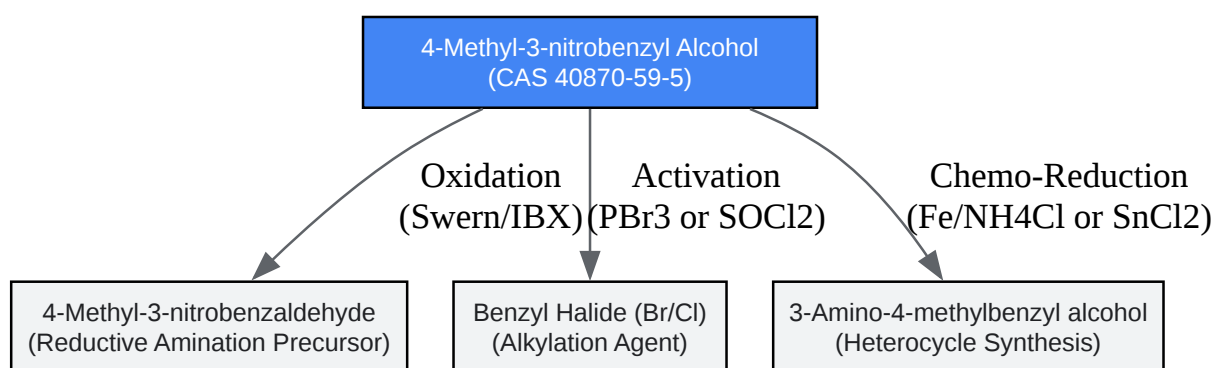
- Utility: This activates the benzylic position for nucleophilic substitution ($\text{S}_{\text{N}}2$), allowing the introduction of amines or thiols. This is a common motif in "linker" chemistry for Antibody-Drug Conjugates (ADCs).

Nitro Group Reduction (Latent Functionality)

Reduction to 3-amino-4-methylbenzyl alcohol.

- Caution: Standard catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) may cause hydrogenolysis of the benzylic alcohol (cleaving the C-O bond).
- Recommended Protocol: Use Iron powder (Fe) in $\text{NH}_4\text{Cl}/\text{EtOH}$ or SnCl_2 to reduce the nitro group while preserving the benzyl alcohol.

Visual Reactivity Tree



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Caption: Divergent synthesis pathways utilizing the alcohol and nitro functionalities.

Part 4: Pharmaceutical Applications

Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzyl motif is a privileged structure in medicinal chemistry. The 4-methyl group provides hydrophobic bulk often required to fill the "gatekeeper" pockets in kinase enzymes (e.g., EGFR, VEGFR), while the 3-position (after reduction to amine) allows for hydrogen bonding or amide coupling to the hinge-binding region of the inhibitor.

Cleavable Linker Systems

Research into Cathepsin B cleavable linkers for drug delivery utilizes p-aminobenzyl alcohol derivatives. CAS 40870-59-5 serves as the nitro-precursor to these self-immolative spacers. Upon enzymatic cleavage of a peptide attached to the amine (derived from the nitro group), the benzyl alcohol eliminates to release the cytotoxic payload.

Heterocycle Synthesis

The compound is a precursor to Quinazolines and Benzimidazoles. Following oxidation to the aldehyde and reduction of the nitro group, the resulting amino-aldehyde undergoes rapid condensation with amidines or urea derivatives to form bicyclic heterocycles, which are foundational to many anti-cancer therapeutics.

Part 5: Handling, Stability & Analytics

- Storage: Store at 2–8 °C under inert atmosphere (Argon). The compound is stable but can oxidize slowly to the aldehyde if exposed to air/light over prolonged periods.
- Safety (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Analytical Verification:
 - ¹H NMR (CDCl₃, 400 MHz): Look for the benzylic methylene doublet (~4.7 ppm), the methyl singlet (~2.6 ppm), and the aromatic signals (7.3–8.0 ppm).
 - IR: Broad -OH stretch (3300 cm⁻¹) and strong -NO₂ stretches (1530 & 1350 cm⁻¹).

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123497, **4-Methyl-3-nitrobenzyl alcohol**. Retrieved from [[Link](#)]
- Sarkar, S., et al. (2018). "Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhindered Primary Benzyl Alcohol Functionality." *Organic Letters*, 20(21), 6725-6729. (Contextual citation for amino-benzyl alcohol utility).

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Sources

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- [3. stacks.cdc.gov \[stacks.cdc.gov\]](https://stacks.cdc.gov)
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